1-Acetyl-3-methylpiperidin-4-one
Description
1-Acetyl-3-methylpiperidin-4-one is a piperidinone derivative characterized by a six-membered piperidine ring substituted with an acetyl group at the 1-position and a methyl group at the 3-position. Piperidinones are pivotal in medicinal chemistry due to their structural mimicry of bioactive alkaloids and synthetic drugs. The acetyl group enhances metabolic stability and modulates electronic properties, while the methyl group influences steric interactions and conformational flexibility . This compound has been crystallographically characterized, revealing key structural parameters such as bond angles and torsion angles critical for understanding its reactivity and interactions . Piperidinones are widely studied for antimicrobial, anti-inflammatory, and antiviral activities, with substituent patterns dictating pharmacological efficacy .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-acetyl-3-methylpiperidin-4-one |
InChI |
InChI=1S/C8H13NO2/c1-6-5-9(7(2)10)4-3-8(6)11/h6H,3-5H2,1-2H3 |
InChI Key |
IVWDLKVODSPLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)C(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1-Acetyl-3-methylpiperidin-4-one has been investigated for its potential use in drug development. Its ability to modulate signaling pathways related to inflammation and cell apoptosis makes it a candidate for treating conditions such as:
- Inflammatory Diseases : The compound activates endothelial cells in a pro-inflammatory manner, stimulating pathways that involve NF-kappa-B and MAP kinases. This suggests its utility in developing treatments for diseases characterized by excessive inflammation .
- Cancer Therapy : Due to its chemotactic properties and ability to induce apoptosis in endothelial cells, there is potential for this compound in cancer therapies aimed at targeting tumor-associated vasculature .
Pharmacological Studies
Recent studies have highlighted several pharmacological properties of this compound:
- Chemotactic Activity : The compound exhibits a strong chemotactic effect on leukocytes through activation of the BSG/CD147 receptor, leading to significant cellular signaling events that could be harnessed for therapeutic purposes .
- Endothelial Cell Activation : It induces expression of adhesion molecules such as SELE and VCAM1 in endothelial cells, which are important for leukocyte trafficking during inflammation .
Case Studies and Research Findings
Several research studies have documented the applications of this compound:
- Study on Inflammation : A study demonstrated that this compound could modulate inflammatory responses in vitro by altering the expression of key inflammatory markers in endothelial cells. This suggests a potential role in managing chronic inflammatory conditions .
- Cancer Research : Research has indicated that compounds similar to this compound can inhibit angiogenesis, a critical process in tumor growth. By targeting endothelial cell functions, these compounds may help in developing anti-cancer therapies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Inflammatory Diseases | Modulates inflammatory pathways; potential treatment for chronic conditions |
| Cancer Therapy | Induces apoptosis in endothelial cells; potential anti-angiogenic agent |
| Chemotactic Activity | Strong chemotactic effect on leukocytes; useful in immune modulation |
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Piperidinone Derivatives
Key Observations :
- Substituent Effects : The acetyl group in this compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing chloroacetyl or azidoacetyl groups .
- In contrast, bulkier 2,6-diphenyl substituents (e.g., in 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one) introduce steric hindrance, reducing rotational freedom .
Key Observations :
Key Observations :
- Activity Correlation : Aryl substituents at 2,6-positions (e.g., diphenyl in 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one) enhance π-π stacking with biological targets, improving anticancer activity .
- Metabolic Stability : The acetyl group in this compound reduces metabolic degradation compared to ester or nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
